molecular formula C7H7N3 B183615 イミダゾ[1,2-a]ピリジン-5-アミン CAS No. 66358-23-4

イミダゾ[1,2-a]ピリジン-5-アミン

カタログ番号 B183615
CAS番号: 66358-23-4
分子量: 133.15 g/mol
InChIキー: XSNBOUDHWWROII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridin-5-amine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has a molecular formula of C7H7N3 and an average mass of 133.151 Da .


Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyridin-5-amine employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyridin-5-amine consists of a fused bicyclic 5–6 heterocycle . The molecule has three hydrogen bond acceptors, two hydrogen bond donors, and no freely rotating bonds .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridin-5-amine can undergo various chemical reactions. For instance, it can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridin-5-amine has a density of 1.3±0.1 g/cm3, a molar refractivity of 38.6±0.5 cm3, and a polar surface area of 43 Å2 . It also has a polarizability of 15.3±0.5 10-24 cm3, a surface tension of 57.4±7.0 dyne/cm, and a molar volume of 100.3±7.0 cm3 .

科学的研究の応用

光電子デバイス

イミダゾ[1,2-a]ピリジン-5-アミン誘導体は、安定した芳香族ヘテロ環構造を持つことから、光電子デバイスの開発に用いられています。 これらの化合物は、太陽電池や発光ダイオード(LED)などの技術に不可欠な、光と相互作用するコンポーネントを作成する上で不可欠です .

センサー

イミダゾ[1,2-a]ピリジン-5-アミンは、そのユニークな化学構造により、センサー技術に適しています。 これらの化合物に基づくセンサーは、さまざまな環境変化を検出することができ、環境モニタリングから医療診断まで、さまざまな分野で使用されています .

抗がん剤

研究者は、イミダゾ[1,2-a]ピリジン-5-アミンが製薬分野、特に抗がん剤としての可能性を探求しています。 その誘導体は、特定のがん細胞を標的にし、化学療法に通常伴う副作用を軽減する可能性を示しています .

共焦点顕微鏡とイメージング

イミダゾ[1,2-a]ピリジン-5-アミン誘導体は、その発光特性により、共焦点顕微鏡とイメージングのための発光体として機能します。 このアプリケーションは、細胞レベルでの可視化が求められる生物学的研究において非常に重要です .

有機合成

イミダゾ[1,2-a]ピリジン-5-アミンは、有機合成において汎用性の高い足場として機能します。 その反応性により、化学者は、さらなる医薬品開発や材料科学で使用できる、幅広い複雑な分子を作成することができます .

生物学的特性

この化合物の生物学的特性は、さまざまな治療用途について研究されています。 その汎用性とユニークな化学構造により、標的効果を持つ新しい医薬品開発の候補となっています .

作用機序

Target of Action

Imidazo[1,2-a]pyridin-5-amine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been found to target essential, conserved cellular processes . For instance, it has been reported to inhibit glutamine synthetase (MtGS), a potential target for drug development .

Mode of Action

The compound’s interaction with its targets results in significant changes. For instance, it has been reported to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation can lead to various downstream effects, including the regulation of immune response, cell survival, and inflammation.

Biochemical Pathways

Imidazo[1,2-a]pyridin-5-amine affects several biochemical pathways. For instance, it has been found to disrupt mitochondrial functions in yeast strains . It also plays a role in the JAK/STAT-3 signaling pathway, which is involved in the angiogenesis process .

Pharmacokinetics

Related compounds have shown pharmacokinetic and safety profiles compatible with once-daily dosing

Result of Action

The molecular and cellular effects of Imidazo[1,2-a]pyridin-5-amine’s action are diverse. For instance, it has shown potent antifungal activity against Candida spp., including several multidrug-resistant strains . It has also been found to reduce bacterial load in an acute TB mouse model .

Action Environment

The action, efficacy, and stability of Imidazo[1,2-a]pyridin-5-amine can be influenced by various environmental factors. For instance, the presence of a positive charge on either of two nitrogen atoms shows two equivalent tautomeric forms

Safety and Hazards

Imidazo[1,2-a]pyridin-5-amine should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised .

将来の方向性

Imidazo[1,2-a]pyridin-5-amine and its analogues have been recognized for their wide range of applications in medicinal chemistry, particularly as potential agents against tuberculosis . Future research may focus on further exploring its therapeutic potential and developing new drugs based on this scaffold .

特性

IUPAC Name

imidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-1-3-7-9-4-5-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNBOUDHWWROII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316593
Record name imidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66358-23-4
Record name 66358-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name imidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2,6-diaminopyridine (5.00 g, 45.8 mmol) in 1:1 H2O:EtOH (10 mL) were added sodium bicarbonate (5.00 g, 59.5 mmol) and chloroacetaldehyde (4.31 g, 27.5 mmol). The reaction mixture was heated to 70° C. overnight, then cooled to rt, diluted with saturated aqueous NaCl (100 mL), and extracted with n-butanol (3×200 mL). The organic layers were combined, dried (MgSO4), and concentrated. The crude residue was purified (FCC, 2 N NH3 in MeOH/DCM) to give imidazo[1,2-a]pyridin-5-ylamine (1.32 g, 22%). MS (ESI+): calcd for C7H7N3 m/z 133.06, found 134.1 (M+H)+. 1H NMR (d6-DMSO): 8.23-8.21 (m, 1H), 7.91 (d, J=1.3, 1H), 7.50 (dd, J=8.8, 7.4, 1H), 7.22 (d, J=8.8, 1H), 6.97 (br s, 2H), 6.37 (dd, J=7.4, 0.9, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,6-diaminopyridine (5.0 g, 46 mmol) and chloroacetaldehyde (50% wt. soln in water, 6.4 mL, 50 mmol) were dissolved in absolute EtOH (120 mL). The solution was heated at 75° C. for 1 hour. The mixture was cooled and concentrated via rotavap. The residue was taken up in saturated NaHCO3 and EtOAc. The solution was extracted with EtOAc (3 times), dried over magnesium sulfate, and concentrated to give a brown solid. 4.85 g isolated (80% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 3
Reactant of Route 3
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-a]pyridin-5-amine
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-a]pyridin-5-amine

Q & A

Q1: What does the research article tell us about how Imidazo[1,2-a]pyridin-5-amine interacts with Cytochrome C Peroxidase?

A1: The research article focuses on characterizing the crystal structure of a mutated form of Cytochrome C Peroxidase (W191G-Gateless) when bound to Imidazo[1,2-a]pyridin-5-amine []. This specific mutation creates a "gateless" variant of CCP, potentially influencing ligand binding. Analyzing the crystal structure provides valuable information about the specific interactions between the compound and the amino acid residues within the enzyme's binding site. This information can shed light on the binding affinity and potential inhibitory effects of Imidazo[1,2-a]pyridin-5-amine on this variant of CCP.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。